

Application Notes and Protocols: Capivasertib In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Capivasertib

Cat. No.: B1684468

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Introduction

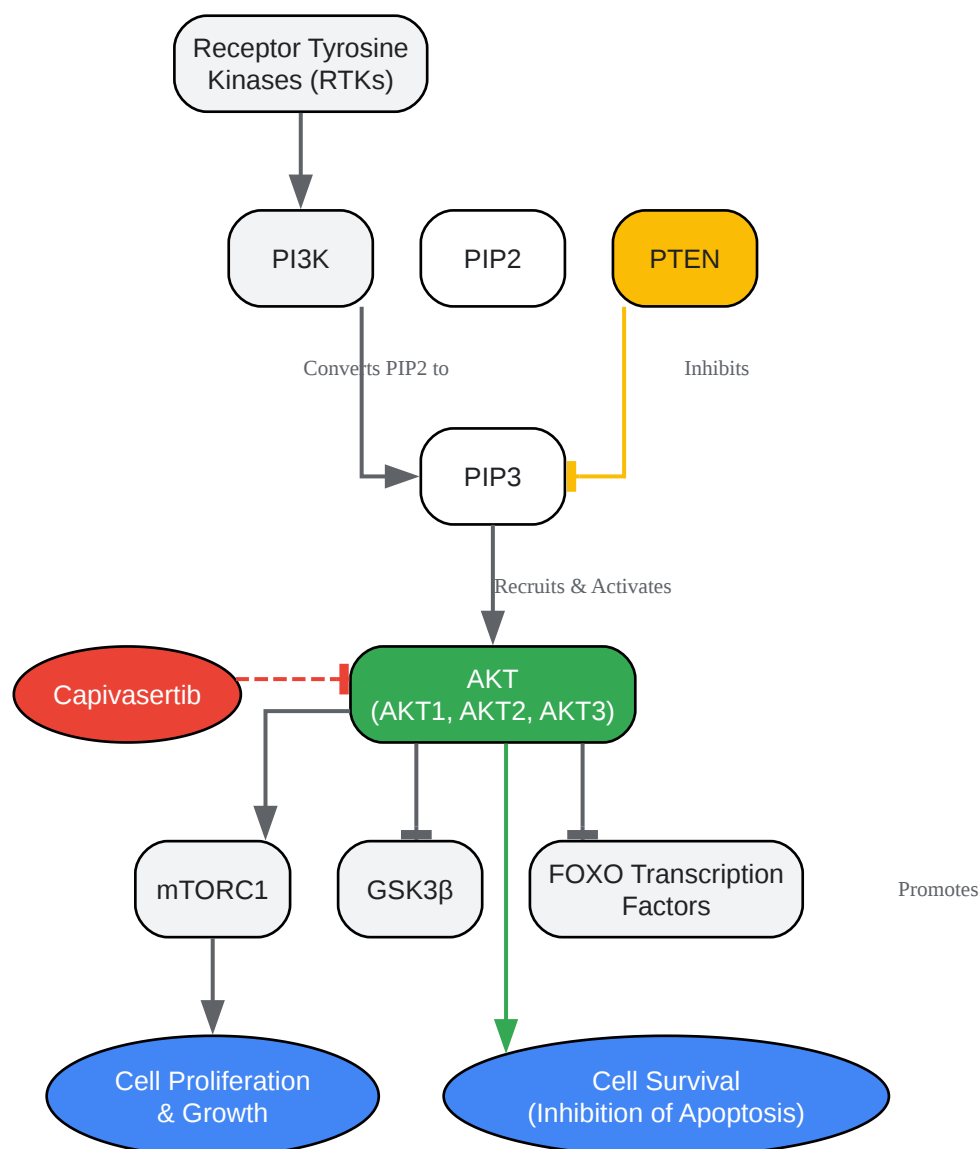
Capivasertib (AZD5363) is a potent, orally bioavailable, selective inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2][3] The PI3K/AKT signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a crucial role in cell proliferation, survival, and metabolism.[1][4] Aberrant activation of this pathway, through mechanisms such as mutations in PIK3CA or AKT1, or loss of the tumor suppressor PTEN, is a key driver of tumorigenesis and resistance to therapy.[4][5]

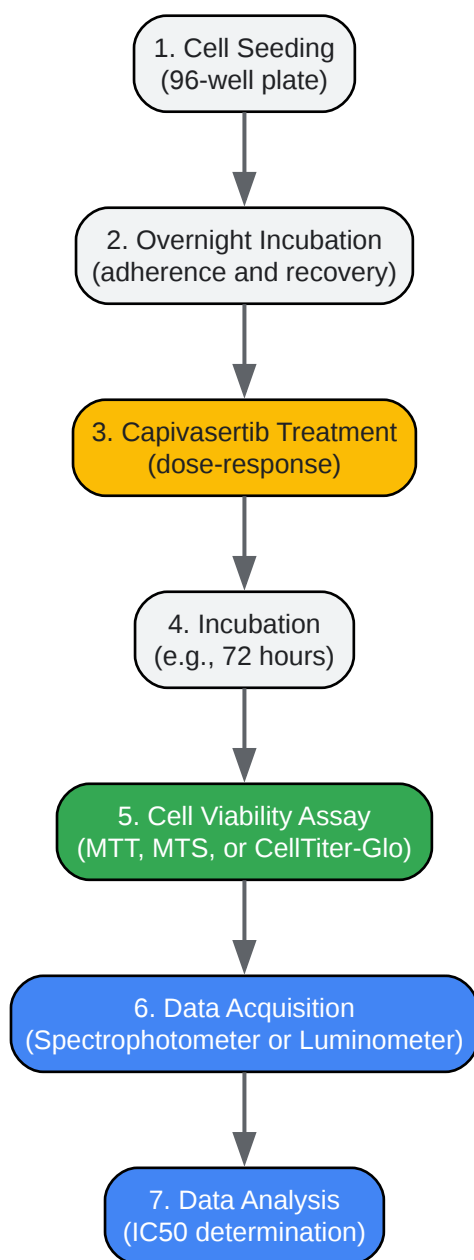
Capivasertib is designed to target this pathway, and its efficacy is currently being evaluated in various clinical trials, particularly in breast cancer.[4][6]

These application notes provide a detailed protocol for assessing the in vitro efficacy of **Capivasertib** on cancer cell viability. The provided methodologies for cell viability assays, such as the MTT, MTS, and CellTiter-Glo® assays, are standard and robust methods for generating dose-response curves and determining the half-maximal inhibitory concentration (IC₅₀) of **Capivasertib** in different cancer cell lines.

Mechanism of Action of Capivasertib

Capivasertib is an ATP-competitive inhibitor that targets the kinase domain of AKT1, AKT2, and AKT3.[1][4] By blocking the activity of AKT, **Capivasertib** prevents the phosphorylation of its numerous downstream substrates. This inhibition disrupts the PI3K/AKT/mTOR signaling cascade, ultimately leading to a reduction in cell proliferation and the induction of apoptosis.[1][7]





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com